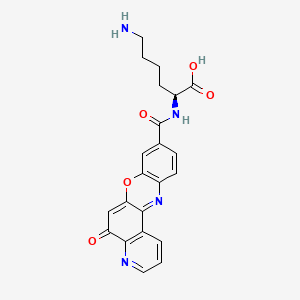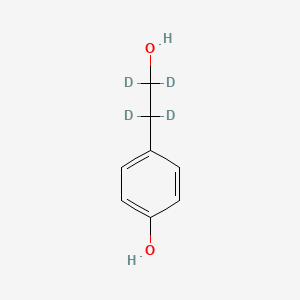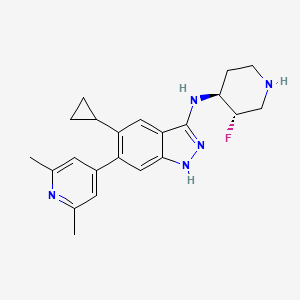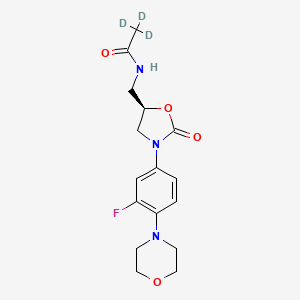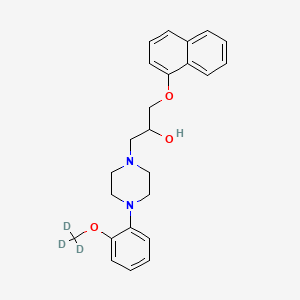
Deoxycholic acid-d5 3-O-sulfate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxycholic acid-d5 3-O-sulfate (disodium) is a sulfated derivative of deoxycholic acid, where a sulfate group is attached to the third hydroxyl group of the deoxycholic acid molecule. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycholic acid-d5 3-O-sulfate (disodium) involves the sulfation of deoxycholic acid. The process typically includes the following steps:
Starting Material: Deoxycholic acid is used as the starting material.
Sulfation: The hydroxyl group at the third position of deoxycholic acid is sulfated using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
Neutralization: The resulting sulfated product is neutralized with a base, such as sodium hydroxide, to form the disodium salt.
Industrial Production Methods
Industrial production of Deoxycholic acid-d5 3-O-sulfate (disodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deoxycholic acid are sulfated using automated reactors.
Chemical Reactions Analysis
Types of Reactions
Deoxycholic acid-d5 3-O-sulfate (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of deoxycholic acid.
Reduction: Deoxycholic acid or its derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Deoxycholic acid-d5 3-O-sulfate (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and liver diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of Deoxycholic acid-d5 3-O-sulfate (disodium) involves its interaction with cellular membranes and proteins. As a bile acid derivative, it can emulsify fats and disrupt cell membranes. This disruption leads to the breakdown of adipose cells and the subsequent clearance of cellular debris by macrophages. The compound’s effects are mediated through specific molecular targets and pathways, including the activation of certain receptors and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Deoxycholic acid-d5 3-O-sulfate (disodium) can be compared with other similar compounds, such as:
Glycochenodeoxycholic acid 3-sulfate-d5 (disodium): Another sulfated bile acid derivative with similar properties and applications.
Taurochenodeoxycholic acid 3-sulfate-d5 (disodium): A taurine-conjugated bile acid derivative with distinct biochemical properties.
Cholic acid 3-sulfate disodium salt: A sulfated derivative of cholic acid with different metabolic and physiological effects.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of Deoxycholic acid-d5 3-O-sulfate (disodium).
Properties
Molecular Formula |
C24H38Na2O7S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O7S.2Na/c1-14(4-9-22(26)27)18-7-8-19-17-6-5-15-12-16(31-32(28,29)30)10-11-23(15,2)20(17)13-21(25)24(18,19)3;;/h14-21,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1/i10D2,12D2,16D;; |
InChI Key |
WKGOKAGROQBSHZ-AFNFAZENSA-L |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)[O-])C)O)C)([2H])[2H])OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


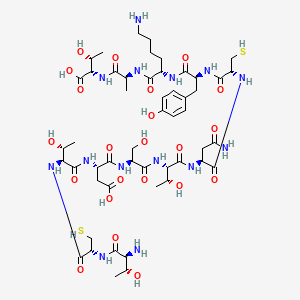

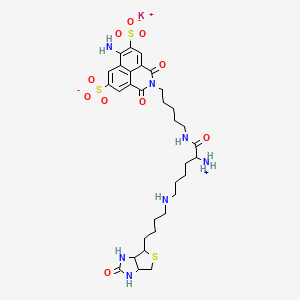


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
